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2,3,5,6-Tetrafluorophenyl isothiocyanate

Cat. No.: B1329832
CAS No.: 20925-31-9
M. Wt: 207.15 g/mol
InChI Key: QUNNLKBODYSOQL-UHFFFAOYSA-N
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Description

Historical Development of Isothiocyanate Chemistry in Academic Research

The chemistry of isothiocyanates, organic compounds featuring the -N=C=S functional group, has a rich history in academic research, with roots tracing back to the 19th century. These compounds, initially known as rhodanides, were recognized for the distinct red color of their complexes with iron. wikipedia.org A significant early milestone was the work of A.W. Hofmann, who developed a key synthesis method. Isothiocyanates are isomers of thiocyanates (R-S-C≡N), and the study of their synthesis and reactivity has been a continuous area of investigation. wikipedia.orgwikipedia.org

Historically, the synthesis of isothiocyanates often involved the reaction of primary amines with reagents like carbon disulfide or thiophosgene (B130339). mdpi.comorganic-chemistry.org These methods, while effective, often utilized highly toxic reagents. mdpi.com Over the years, research has focused on developing milder and more efficient synthetic routes. For instance, the decomposition of dithiocarbamate (B8719985) salts, generated from primary amines and carbon disulfide, has been a widely used approach. organic-chemistry.org The development of new reagents and methodologies, such as the use of phenyl chlorothionoformate or elemental sulfur, has further expanded the synthetic toolkit for accessing a wide range of isothiocyanates. mdpi.comorganic-chemistry.org

Isothiocyanates gained significant attention for their role in the Edman degradation, a method for sequencing amino acids in a peptide. arkat-usa.org This application highlighted their utility as reagents in bioorganic chemistry. Furthermore, the discovery of isothiocyanates in various plants, particularly cruciferous vegetables like broccoli and cabbage, opened up new avenues of research into their biological activities. mdpi.commdpi.comnih.gov Natural isothiocyanates such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) are formed from the enzymatic conversion of glucosinolates. wikipedia.orgnih.gov These findings spurred extensive investigation into their potential health benefits, including anticarcinogenic and anti-inflammatory properties. mdpi.commdpi.comresearchgate.net

The versatility of isothiocyanates in organic synthesis has also been a major driver of research. Their ability to react with a wide range of nucleophiles and participate in cycloaddition reactions has established them as valuable building blocks for the synthesis of diverse heterocyclic compounds. mdpi.comarkat-usa.orgresearchgate.net This has led to the development of a vast and diverse chemistry surrounding this functional group. arkat-usa.orgresearchgate.net

Significance of Fluorinated Isothiocyanates in Contemporary Chemical Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comwikipedia.org Consequently, organofluorine chemistry has become a vital area of modern research, with significant impacts on pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org Fluorinated isothiocyanates, which combine the unique reactivity of the isothiocyanate group with the distinct properties conferred by fluorine, have emerged as compounds of considerable interest in contemporary chemical research.

The incorporation of fluorine, the most electronegative element, can lead to enhanced metabolic stability, increased lipophilicity, and altered bioavailability of molecules. numberanalytics.comnih.gov It is estimated that about one-fifth of all pharmaceuticals contain fluorine. wikipedia.org This has driven interest in synthesizing fluorinated analogues of biologically active compounds, including isothiocyanates. The presence of fluorine can modulate the reactivity of the isothiocyanate group and influence the properties of the resulting derivatives.

Fluorinated isothiocyanates are particularly valuable in the field of bioconjugation and labeling. tdblabs.senih.gov The isothiocyanate group readily reacts with primary amines, such as those found in the lysine (B10760008) residues of proteins, to form stable thiourea (B124793) linkages. tdblabs.senih.gov Fluorescein (B123965) isothiocyanate (FITC) is a classic example of a fluorescent labeling agent used extensively in biochemistry and cell biology. tdblabs.senih.gov The development of novel fluorinated isothiocyanates offers the potential for creating probes with improved photophysical properties, stability, and specificity. rsc.org

In materials science, the introduction of fluorine can impart unique properties such as high thermal stability and hydrophobicity. numberanalytics.comresearchgate.net Perfluorinated compounds are used in a variety of applications, from non-stick coatings to fire-fighting foams. researchgate.netwikipedia.org Fluorinated isothiocyanates can serve as monomers or modifying agents for the creation of advanced polymers and materials with tailored properties.

The isothiocyanate functional group (-N=C=S) is a heterocumulene that exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic synthesis. arkat-usa.orgresearchgate.net The central carbon atom is electrophilic and readily undergoes attack by a wide range of nucleophiles. wikipedia.orgmdpi.com This reactivity is fundamental to many of the synthetic applications of isothiocyanates.

Reactions with Nucleophiles:

Isothiocyanates react with various nucleophiles, including amines, alcohols, and thiols, to form addition products. The reaction with primary and secondary amines yields thioureas, a reaction that is central to their use in bioconjugation. tdblabs.se The general mechanism involves the nucleophilic attack of the amine on the central carbon of the isothiocyanate, followed by proton transfer.

Reaction with Amines: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R' (a thiourea)

Reaction with Alcohols: R-N=C=S + R'-OH → R-NH-C(=S)-OR' (a thiocarbamate)

Reaction with Thiols: R-N=C=S + R'-SH → R-NH-C(=S)-SR' (a dithiocarbamate)

The reactivity of isothiocyanates can be influenced by the nature of the substituent (R group). Electron-withdrawing groups can enhance the electrophilicity of the central carbon, making the isothiocyanate more reactive towards nucleophiles. arkat-usa.org

Cycloaddition Reactions:

Isothiocyanates can also participate in cycloaddition reactions, serving as partners in the formation of heterocyclic rings. mdpi.comresearchgate.net These reactions can proceed through various mechanisms and lead to a diverse array of products. For example, they can undergo [2+2], [3+2], and [4+2] cycloadditions with different reaction partners. researchgate.netnih.govacs.org This reactivity has been exploited to synthesize a variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry. arkat-usa.orgresearchgate.net

The versatility of isothiocyanates in both nucleophilic addition and cycloaddition reactions has established them as key building blocks in the synthesis of complex organic molecules and biologically active compounds. mdpi.comarkat-usa.org

The replacement of hydrogen atoms with fluorine atoms on an aromatic ring, leading to a perfluorinated aromatic system, imparts a unique set of chemical and physical properties to the molecule. These properties arise from the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the steric effects of the fluorine atoms. numberanalytics.comnih.gov

Electronic Effects:

Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). In a perfluorinated aromatic ring, this effect leads to a significant decrease in the electron density of the aromatic π-system. numberanalytics.comresearchgate.net This has several important consequences:

Enhanced Electrophilicity: The electron-deficient nature of the perfluorinated aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This is in stark contrast to non-fluorinated aromatic rings, which typically undergo electrophilic substitution.

Altered Acidity/Basicity: The strong electron-withdrawing nature of the perfluorinated ring can significantly increase the acidity of attached functional groups.

Modified Orbital Energies: The presence of fluorine atoms lowers the energy of the highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com This can lead to increased chemical stability and resistance to oxidation. numberanalytics.comnih.gov

Steric and Physical Properties:

The van der Waals radius of fluorine is larger than that of hydrogen, leading to increased steric hindrance around the aromatic ring. numberanalytics.comnih.gov This can influence the conformation of molecules and their interactions with other species.

Perfluorinated aromatic compounds often exhibit unique physical properties:

High Thermal Stability: The strength of the C-F bond contributes to the high thermal stability of these compounds. numberanalytics.comnih.gov

Hydrophobicity and Lipophobicity: Perfluorinated systems are both hydrophobic and lipophobic, leading to unique solubility characteristics and the ability to form fluorous phases. wikipedia.org

Intermolecular Interactions: The interactions between perfluorinated aromatic rings differ significantly from those between their hydrocarbon counterparts. So-called "fluorous-fluorous" interactions can play a significant role in the packing of these molecules in the solid state and in solution. rsc.org

In the context of 2,3,5,6-tetrafluorophenyl isothiocyanate, the perfluorinated aromatic ring significantly influences the reactivity of the isothiocyanate group. The strong electron-withdrawing effect of the tetrafluorophenyl ring enhances the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles. Furthermore, the unique properties of the fluorinated ring can be imparted to any molecule to which it is attached, making it a valuable building block in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7HF4NS B1329832 2,3,5,6-Tetrafluorophenyl isothiocyanate CAS No. 20925-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNNLKBODYSOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N=C=S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175083
Record name 2,3,5,6-Tetrafluorophenyl isothiocyanate
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20925-31-9
Record name 2,3,5,6-Tetrafluorophenyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrafluorophenyl isothiocyanate
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Record name 20925-31-9
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Reactivity and Mechanistic Studies of 2,3,5,6 Tetrafluorophenyl Isothiocyanate

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isothiocyanates. The carbon atom of the -N=C=S group is susceptible to attack by a wide range of nucleophiles, leading to the formation of stable addition products.

2,3,5,6-Tetrafluorophenyl isothiocyanate readily reacts with primary amines to form N,N'-disubstituted thioureas. ontosight.ai This reaction is a cornerstone of isothiocyanate chemistry and proceeds through the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate. ijacskros.com The resulting intermediate subsequently undergoes proton transfer to yield the stable thiourea (B124793) product. nih.gov This transformation is highly efficient and is a common method for synthesizing thiourea derivatives, which are important in pharmaceuticals, agriculture, and as organocatalysts. ijacskros.comnih.gov

The general mechanism involves the amine acting as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate, which quickly rearranges through a proton transfer to the more stable thiourea structure.

Table 1: Examples of Thiourea Formation This table is illustrative, based on the general reactivity of isothiocyanates.

Primary Amine Product (Thiourea Derivative)
Aniline 1-(2,3,5,6-Tetrafluorophenyl)-3-phenylthiourea
Benzylamine 1-Benzyl-3-(2,3,5,6-tetrafluorophenyl)thiourea

The efficient reaction of isothiocyanates with primary amines is extensively utilized for the bioconjugation of macromolecules. ontosight.ai this compound and its derivatives can be used to label peptides, proteins, and oligonucleotides. The reaction typically targets the free primary amino groups present in these biomolecules, such as the N-terminal amine of a peptide chain or the ε-amino group of lysine (B10760008) residues in proteins. peptideweb.comyoutube.com This conjugation is a key step in various biochemical and diagnostic applications, including protein sequencing (Edman degradation), fluorescence labeling, and targeted drug delivery. chemrxiv.org

For example, derivatives like 4-sulfophenyl isothiocyanate (SPITC) are used to add a fixed charge to the N-terminus of peptides, which can simplify and enhance sequencing analysis by mass spectrometry. researchgate.net The tetrafluorophenyl group itself can serve as a stable and hydrophobic linker component in more complex heterobifunctional reagents designed for specific labeling tasks. acs.org While direct conjugation of this compound to oligonucleotides is less common, amino-modified oligonucleotides can be derivatized using this chemistry to attach various functional moieties. nih.govresearchgate.net

The reaction of this compound with nucleophiles, particularly amines, is highly dependent on pH. For the nucleophilic addition of an amine to occur, the amine must be in its deprotonated, nucleophilic state (R-NH₂). At acidic pH, the amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and inhibiting the reaction. peptideweb.com Therefore, conjugation reactions are typically carried out in buffered solutions at a pH slightly above the pKa of the target amino group, usually in the range of pH 8-9. peptideweb.com

However, isothiocyanates are susceptible to hydrolysis, especially under strongly acidic or basic conditions. In acidic aqueous solutions, the hydrolysis of isothiocyanates is slow but can be promoted by strong acids like perchloric acid. rsc.org The proposed mechanism involves a proton transfer to the nitrogen atom and a simultaneous nucleophilic attack by water at the carbon, leading to a thiocarbamic acid intermediate. This intermediate is generally unstable and decomposes to the corresponding primary amine. rsc.org Under highly basic conditions, hydrolysis can also occur via hydroxide (B78521) attack on the electrophilic carbon. Therefore, careful control of pH is crucial to maximize the efficiency of conjugation reactions while minimizing competing hydrolysis. chemrxiv.org

Cycloaddition and Heterocyclic Synthesis

Isothiocyanates are versatile building blocks in heterocyclic chemistry, capable of participating in various cycloaddition reactions. ontosight.ai The cumulative double bonds in the -N=C=S moiety allow it to react with a range of substrates to form five- or six-membered heterocyclic rings. These reactions often proceed under thermal or microwave-assisted conditions. mdpi.comnih.gov For instance, isothiocyanates can undergo [3+2] cycloadditions with 1,3-dipoles or [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, leading to a diverse array of sulfur- and nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. rsc.org

Role in Cross-Coupling and Catalytic Reactions

While this compound is not a typical substrate or catalyst in mainstream palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions, the broader class of isothiocyanates can be synthesized via pathways that involve transition metal catalysis. nih.govwiley-vch.de The primary role of this compound in synthesis is as an electrophilic building block for forming thioureas and heterocycles through addition and cyclization reactions. ontosight.aiijacskros.com Its direct participation in the catalytic cycle of a cross-coupling reaction (i.e., through oxidative addition or transmetalation) is not a commonly reported application. nih.govresearchgate.net

Detailed Mechanistic Elucidation of Reaction Pathways

The reaction pathways of this compound are primarily understood through the lens of its electronic structure.

Nucleophilic Addition: The mechanism begins with the attack of a nucleophile (e.g., the nitrogen of a primary amine) on the electron-deficient carbon of the isothiocyanate group. This is the rate-determining step and results in the formation of a tetrahedral intermediate. For amine nucleophiles, this intermediate is zwitterionic. A rapid proton transfer from the nitrogen to the sulfur atom follows, yielding the thermodynamically stable thiourea product. nih.gov The electron-withdrawing nature of the tetrafluorophenyl ring accelerates the initial nucleophilic attack compared to non-fluorinated aryl isothiocyanates.

Acid-Catalyzed Hydrolysis: In the presence of strong acid, the reaction is believed to proceed via a cyclic transition state. rsc.org The mechanism involves a simultaneous proton transfer from a hydronium ion to the nitrogen atom and a nucleophilic attack by a water molecule on the isothiocyanate carbon. rsc.org This concerted process leads to the formation of a thiocarbamic acid, which subsequently decomposes.

Cycloaddition: The mechanisms of cycloaddition reactions vary. For example, in a [3+2] cycloaddition with an azide, the reaction likely proceeds through a concerted pathway to form a five-membered heterocyclic ring. In other cases, a stepwise mechanism involving a zwitterionic intermediate may be operative, particularly when reacting with polarized species. The specific pathway is dependent on the reactants, solvents, and reaction conditions.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Thiophosgene (B130339)
2,3,5,6-tetrafluoroaniline (B1293806)
Thiourea
Carbonyl sulfide (B99878)
Aniline
Benzylamine
Cyclohexylamine
1-(2,3,5,6-Tetrafluorophenyl)-3-phenylthiourea
1-Benzyl-3-(2,3,5,6-tetrafluorophenyl)thiourea
1-Cyclohexyl-3-(2,3,5,6-tetrafluorophenyl)thiourea
4-sulfophenyl isothiocyanate (SPITC)
Perchloric acid

Applications in Advanced Organic Synthesis and Chemical Research

Radiochemical Labeling and Imaging Probe Development

The tetrafluorophenyl moiety of 2,3,5,6-tetrafluorophenyl isothiocyanate and its derivatives plays a crucial role in the development of radiolabeled compounds for medical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Application in Technetium-99m Radiopharmaceuticals

While direct applications of this compound in Technetium-99m (⁹⁹ᵐTc) radiopharmaceuticals are not extensively documented in readily available literature, the related compound, 2,3,5,6-tetrafluorophenol (B1216870), is utilized in the preparation of active esters for labeling biomolecules with ⁹⁹ᵐTc. This method involves the activation of a bifunctional chelator (BFCA) with 2,3,5,6-tetrafluorophenol to form a highly reactive tetrafluorophenyl (TFP) ester. This activated ester can then efficiently react with amine groups on biomolecules, such as proteins and peptides, to form stable amide bonds. The biomolecule, now conjugated to the chelator, can then be labeled with ⁹⁹ᵐTc. This "pre-labeling" approach allows for the convenient and efficient preparation of ⁹⁹ᵐTc-labeled radiopharmaceuticals.

A study on ⁹⁹ᵐTc labeling of a dipicolylamine (DPA)-chelator utilized a tetrafluorophenyl (TFP) ester for conjugation to an amine-functionalized PSMA targeting molecule. While the labeling of the chelator itself was successful, the subsequent conjugation resulted in the observation of side products, indicating potential decomposition of the TFP ester during the labeling process.

Labeling ApproachActivating AgentBiomolecule ConjugationKey Observation
Pre-labeling with ⁹⁹ᵐTc2,3,5,6-TetrafluorophenolForms TFP ester for reaction with aminesEfficient method for bioconjugation
⁹⁹ᵐTc-DPA-TFP ester2,3,5,6-TetrafluorophenolAmine-functionalized PSMA targeting moleculeFormation of side products observed

Fluorine-18 Radiotracer Synthesis and Bioconjugation

The 2,3,5,6-tetrafluorophenyl group is a key component in the synthesis of prosthetic groups for labeling biomolecules with the positron-emitting radionuclide Fluorine-18 (¹⁸F) for PET imaging. A prominent example is the use of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (¹⁸F-F-Py-TFP) as a labeling agent. nih.govnih.gov

The tetrafluorophenyl ester in ¹⁸F-F-Py-TFP serves as an excellent leaving group, facilitating the rapid and efficient conjugation of the ¹⁸F-labeled nicotinic acid moiety to primary and secondary amine groups on biomolecules such as peptides and proteins. nih.gov This reaction proceeds under mild conditions to form a stable amide bond. The synthesis of ¹⁸F-F-Py-TFP itself is a one-step process where [¹⁸F]fluoride displaces a trimethylammonium leaving group on a precursor molecule. nih.gov This method allows for high radiochemical yields and purity without the need for time-consuming HPLC purification. nih.gov

The utility of this ¹⁸F-labeling strategy has been demonstrated in the preparation of various PET radiotracers, including:

[¹⁸F]DCFPyL: A prostate-specific membrane antigen (PSMA) targeting peptide. nih.gov

[¹⁸F]c(RGDfK): A peptide targeting αvβ3 integrin receptors, which are overexpressed in various cancers. nih.gov

[¹⁸F]albumin: A radiolabeled protein. nih.gov

RadiotracerTargetConjugation EfficiencyOverall Radiochemical Yield
[¹⁸F]DCFPyLPSMAGood25-43% nih.gov
[¹⁸F]c(RGDfK)αvβ3 integrinGood25-43% nih.gov
[¹⁸F]albuminProteinGood25-43% nih.gov

Fluorescent Probe Design and Bioconjugation

The isothiocyanate group of this compound is a key functional group for the covalent labeling of biomolecules, while the tetrafluorophenyl ring can influence the photophysical properties of fluorescent dyes.

Integration into BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of highly fluorescent and photostable fluorophores. The isothiocyanate group can be introduced onto the BODIPY core to create reactive dyes for labeling proteins and other biomolecules. While specific examples detailing the direct use of this compound in the synthesis of BODIPY dyes are not prevalent in the reviewed literature, the functionalization of BODIPY dyes with isothiocyanate groups is a well-established strategy.

In a related context, the synthesis of a BODIPY derivative with a pentafluorophenyl group at the meso-position has been reported. This compound undergoes selective nucleophilic aromatic substitution (SNAr) at the para-fluorine position with thiols and amines. This demonstrates the reactivity of the fluorinated phenyl ring on the BODIPY core and suggests a potential route for the introduction of various functionalities, which could include or be precursors to an isothiocyanate group.

Thiophene-Based Fluorophore Derivatization

Thiophene-based fluorophores are a class of fluorescent compounds with tunable emission properties. For their application as fluorescent biomarkers, they are often derivatized with reactive groups that can form covalent bonds with biomolecules. It has been noted that oligothiophenes can be functionalized with various reactive moieties, including isothiocyanates and 4-sulfo-tetrafluorophenyl esters, for labeling purposes. rsc.org These reactive groups can target free amine groups on intracellular proteins and other biopolymers. rsc.org

While direct examples of the derivatization of thiophene-based fluorophores with this compound were not found in the reviewed literature, the established use of isothiocyanates for this purpose suggests the potential for such applications.

Development of Isothiocyanate-Activated Fluorescent Dyes

Isothiocyanates are commonly used to create "activated" fluorescent dyes that can readily react with nucleophiles, particularly primary amines on biomolecules, to form stable thiourea (B124793) linkages. This reaction is a cornerstone of bioconjugation chemistry, enabling the fluorescent labeling of proteins, antibodies, and nucleic acids.

The tetrafluorophenyl group in this compound can influence the reactivity of the isothiocyanate group and the properties of the resulting dye conjugate. The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles. Furthermore, the fluorinated ring can impact the photophysical properties of the fluorophore to which it is attached.

While specific examples of fluorescent dyes that are uniquely "activated" by the 2,3,5,6-tetrafluorophenyl group itself were not identified, the principle of using an isothiocyanate for activation is fundamental. The choice of the aryl isothiocyanate, including the degree and position of fluorination, can be a tool for fine-tuning the reactivity and spectral properties of the resulting fluorescent probe.

Reagent in Polymer Chemistry and Functional Materials

This compound serves as a valuable reagent in the development of advanced polymers and functional materials. Its utility stems from the reactive isothiocyanate group (-N=C=S), which can readily participate in polymer modification and synthesis, and the tetrafluorophenyl ring, which imparts unique properties to the resulting material.

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful and versatile strategy for synthesizing functional polymers by introducing specific functionalities onto a pre-existing polymer backbone. rsc.orgwiley-vch.de This approach allows for the creation of a diverse library of materials from a single parent polymer, where properties can be finely tuned without altering the polymer's fundamental structure or chain length. rsc.org One of the most effective PPM techniques involves the reaction of polymers containing primary amine groups with isothiocyanates.

The isothiocyanate group is highly reactive towards unprotonated primary amines, forming a stable and robust thiourea linkage. dovepress.com This reaction is efficient and often proceeds under mild conditions. This strategy is exemplified by the labeling of amine-functionalized cationic polymers, such as Chitosan and branched polyethylenimine (PEI), with fluorescein (B123965) isothiocyanate (FITC). In this process, the isothiocyanate moiety of FITC reacts spontaneously with the amine groups on the polymer backbone to create a fluorescently tagged polymer. dovepress.com

Following this established chemistry, this compound can be employed to modify amine-functionalized polymers (Table 1). By introducing the tetrafluorophenyl group, this PPM strategy can significantly alter the physical and chemical properties of the parent polymer, such as increasing its hydrophobicity and thermal stability. ontosight.ai

Table 1: Post-Polymerization Modification with Isothiocyanates

Parent Polymer Reactive Group Reagent Linkage Formed Resulting Polymer
Poly(allylamine) Primary Amine This compound Thiourea Poly(allylamine) functionalized with tetrafluorophenyl groups
Polyethylenimine (PEI) Primary Amine This compound Thiourea PEI functionalized with tetrafluorophenyl groups

Synthesis of Glycopolymers

Glycopolymers, which are synthetic polymers featuring pendant carbohydrate moieties, have garnered significant attention as advanced biomaterials that can mimic the function of natural glycans. nih.govrsc.org Their applications range from biosensors and medical adhesives to therapeutic delivery systems. rsc.org The synthesis of glycopolymers generally follows two main pathways: the direct polymerization of carbohydrate-containing monomers or the post-polymerization modification of a pre-formed polymer scaffold. nih.govnih.gov

Isothiocyanates can be utilized in both strategies. In a direct synthesis approach, isothiocyanates can be copolymerized with sugar-based monomers. For instance, research has demonstrated the ring-opening copolymerization of a D-xylose-derived anhydrosugar with various aromatic isothiocyanates. rsc.org This reaction creates alternating AB-type copolymers with imidothiocarbonate linkages directly incorporated into the polymer backbone, producing thermally robust materials. rsc.org

Alternatively, the post-polymerization modification route offers a more straightforward method for producing glycopolymers with identical macromolecular architecture but varying sugar groups. nih.gov This can be achieved by reacting an amine-functionalized sugar derivative with a polymer containing isothiocyanate-reactive groups. More commonly, a polymer with pendant amine groups is reacted with a sugar that has been modified to include an isothiocyanate handle. This leverages the same efficient amine-isothiocyanate reaction used in other PPM strategies to covalently attach carbohydrates to a synthetic polymer scaffold. dovepress.comnih.gov

Contributions to Chemical Biology Tools

The unique reactivity of the isothiocyanate functional group makes this compound a significant contributor to the development of chemical biology tools. It is primarily used for the covalent modification of biomolecules, enabling applications in diagnostics, target discovery, and validation. ontosight.ai

Amine-Reactive Linkers for Bioconjugation

Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, drugs, or probes, to biomolecules like proteins or peptides. The isothiocyanate group is a well-established amine-reactive functionality used for this purpose. ontosight.ai It reacts specifically with primary amine groups found on proteins, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a highly stable thiourea bond.

This reaction is central to protein modification and labeling. ontosight.ai For example, this compound can act as a heterobifunctional linker. The isothiocyanate end reacts with the protein, while the tetrafluorophenyl ring can be used to impart specific properties or serve as an attachment point for other molecules. The stability of the resulting thiourea linkage is crucial for applications where the conjugate must remain intact under physiological conditions.

Site-Selective Labeling Strategies

Achieving site-selective labeling of a single, specific location on a protein is a major goal in chemical biology, as it allows for precise study of protein function without heterogeneous modifications. While isothiocyanates typically react with multiple lysine residues, strategies have been developed to control their reactivity for site-specific conjugation.

One approach involves exploiting differences in the nucleophilicity of amine groups. The N-terminal amine of a protein is often more nucleophilic than lysine side chains, and under controlled pH conditions, it can be preferentially targeted. Another advanced strategy involves incorporating unnatural amino acids with unique reactivity. For example, a peptide synthesized with an N-methoxyamino acid can be selectively labeled with an isothiocyanate under acidic conditions. In an acidic solution, the side-chain amino groups of residues like lysine are protonated and thus non-reactive, whereas the N-methoxyamino group remains sufficiently nucleophilic to react with the isothiocyanate. This chemoselective reaction enables the specific attachment of a label at a pre-determined site within the peptide sequence.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations provide optimized molecular geometries, vibrational frequencies (corresponding to infrared spectra), and electronic properties such as molecular orbital energies.

A computational study on 4-trifluoromethylphenyl isothiocyanate (4TFMPIC) using the B3LYP/6-311++G(d,p) level of theory provides a template for the type of data that would be obtained for 2,3,5,6-tetrafluorophenyl isothiocyanate. The optimized geometry confirms the stability of the calculated structure. researchgate.netjoasciences.com

Molecular Orbitals and Reactivity Descriptors: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netjoasciences.com

For 4TFMPIC, the HOMO-LUMO energy gap suggests its potential for various chemical and biological interactions. researchgate.netjoasciences.com Reactivity descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and global electrophilicity index, further quantify the molecule's reactive nature.

Table 1: Calculated Electronic Properties of 4-Trifluoromethylphenyl Isothiocyanate (4TFMPIC)

ParameterValue
HOMO Energy-7.35 eV
LUMO Energy-1.78 eV
Energy Gap (HOMO-LUMO)5.57 eV
Electronegativity (χ)4.565
Chemical Hardness (η)2.795
Global Electrophilicity Index (ω)3.722

Data sourced from a computational study on 4-trifluoromethylphenyl isothiocyanate. researchgate.netjoasciences.com

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For aromatic isothiocyanates, the nitrogen and sulfur atoms of the isothiocyanate group are typically regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic ring exhibit positive potential.

Reaction Energetics and Transition State Analysis

The study of reaction energetics involves calculating the energy changes that occur during a chemical reaction. This includes determining the energies of reactants, products, intermediates, and transition states. Transition state theory is a fundamental concept used to understand and predict the rates of chemical reactions. wikipedia.orgox.ac.uk It postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state. wikipedia.orgox.ac.uk

Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathway. For a molecule like this compound, this analysis would be crucial in understanding its reactions with nucleophiles, a characteristic reaction of isothiocyanates.

Molecular Dynamics Simulations of Reactive Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time evolution of molecular conformations and interactions. In the context of reactive interactions, MD simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules. By simulating the trajectories of atoms over time, MD can reveal details about reaction pathways, the formation of intermediates, and the influence of the surrounding environment on the reaction.

Ligand-Receptor Binding and Molecular Recognition Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

For this compound, its known application in protein modification suggests that it can act as a ligand. ontosight.ai Molecular docking studies could be employed to investigate its binding affinity and mode of interaction with various protein targets. A study on 4-trifluoromethylphenyl isothiocyanate (4TFMPIC) demonstrated its potential as an anticancer agent through molecular docking with target proteins, revealing a notable binding efficacy. researchgate.netjoasciences.com

Table 2: Molecular Docking Results of 4-Trifluoromethylphenyl Isothiocyanate (4TFMPIC) with Selected Protein Targets

Protein TargetBinding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR)-5.7
Vascular Endothelial Growth Factor Receptor (VEGFR)-5.4
B-cell lymphoma 2 (Bcl-2)-5.2

Data sourced from a computational study on 4-trifluoromethylphenyl isothiocyanate. researchgate.netjoasciences.com

These docking scores indicate the strength of the interaction between the ligand and the protein, with more negative values suggesting stronger binding. Such studies can guide the design of new isothiocyanate derivatives with enhanced biological activity.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating complex mixtures. For isothiocyanates, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the major analytical techniques employed for qualitative and quantitative analysis. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of isothiocyanates (ITCs), including fluorinated analogues like 2,3,5,6-Tetrafluorophenyl isothiocyanate. mdpi.com Reversed-phase HPLC is the most commonly adopted method for separating various ITC species. researchgate.netnih.gov However, the analysis of ITCs can present challenges due to their potential for precipitation in the chromatographic system and the lack of strong UV chromophores in some compounds, which can complicate detection. mdpi.comresearchgate.netnih.gov

To overcome detection limitations, pre-column derivatization is often employed. Phenyl isothiocyanate (PITC), a related compound, is widely used as a derivatizing agent for amino acids and peptides, which then allows for sensitive UV detection. Similarly, this compound is used as a reagent to label peptides and other primary and secondary amines, facilitating their separation and detection. The resulting thiourea (B124793) derivatives can be readily analyzed by RP-HPLC with UV detection.

Studies on other isothiocyanates have shown that heating the HPLC column can significantly improve analysis by reducing the precipitation of less water-soluble ITCs, thereby preventing losses during the chromatographic run and improving quantitative accuracy. researchgate.netnih.gov For instance, increasing the column temperature to 60°C has been shown to reduce analyte loss by two to ten times compared to analysis at room temperature. nih.gov

Table 1: Typical HPLC Parameters for Isothiocyanate Analysis
ParameterDescriptionReference
Column Reversed-phase columns such as C18 or PFP (Pentafluorophenyl) are commonly used. (e.g., Kinetex PFP 100A, 150 mm x 4.6 mm, 5 µm). mostwiedzy.pl
Mobile Phase A gradient system typically consisting of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is employed.
Flow Rate Typical flow rates are around 1.0 mL/minute.
Detection UV detection is common, often set at a wavelength around 254 nm for derivatized analytes. Diode-Array Detectors (DAD) allow for monitoring across a range of wavelengths. mostwiedzy.pl
Column Temperature Elevated temperatures (e.g., 60°C) can be used to improve the solubility and recovery of certain isothiocyanates. nih.gov

Gas Chromatography (GC) is an excellent technique for the separation and determination of volatile organic compounds, including many isothiocyanates. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification and quantification of these compounds in various samples. yu.edu.joresearchgate.netnih.govmdpi.com The methodology is suitable for analyzing the volatile hydrolysis products of glucosinolates, which often include a variety of isothiocyanates. scispace.com

However, a significant consideration in the GC analysis of isothiocyanates is their potential for thermal degradation. mdpi.com Some ITCs are thermolabile and can degrade under the high-temperature conditions of the GC injector, which could lead to inaccurate quantification. mdpi.com Despite this, GC and GC-MS have been successfully used to determine amounts of various isothiocyanates and related compounds in extracts. nih.gov For this compound, its volatility makes it amenable to GC analysis, provided that injection temperatures are optimized to prevent degradation.

Table 2: Typical GC Parameters for Isothiocyanate Analysis
ParameterDescriptionReference
Column Capillary columns such as DB-5 or Restek Rtx-5MS (30 m × 0.25 mm × 0.25 µm) are frequently used. mdpi.comscispace.com
Injector Splitless injection is common for trace analysis. Injector temperature is typically set around 210-250°C, but must be optimized to avoid thermal degradation. yu.edu.jomdpi.com
Carrier Gas Helium or nitrogen is typically used as the carrier gas. yu.edu.joscispace.com
Oven Program A temperature program is used, for example, starting at 35-50°C and ramping up to 210-280°C. yu.edu.jomdpi.comscispace.com
Detector A Flame Ionization Detector (FID) can be used, but coupling to a Mass Spectrometer (MS) is more common for definitive identification. mdpi.comscispace.com

Mass Spectrometry Approaches

Mass spectrometry (MS) is indispensable for the structural elucidation and sensitive detection of this compound and its reaction products. It is often coupled with chromatographic techniques to analyze complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying compounds in complex biological matrices. mdpi.com This method is particularly valuable for analyzing peptides that have been labeled with an isothiocyanate reagent. researchgate.netnih.gov The derivatization of a peptide's N-terminus with a reagent like this compound adds a specific mass tag. In the mass spectrometer, a specific precursor ion (the derivatized peptide) is selected and fragmented to produce characteristic product ions. This transition is monitored for highly selective quantification.

The use of fluorinated isothiocyanates, such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, has been demonstrated for the derivatization and subsequent LC-MS/MS determination of biogenic amines in beverages. nih.gov This approach allows for straightforward separation and determination of the derivatives, highlighting the utility of fluorinated reagents like this compound in similar LC-MS/MS workflows. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound and its fragments. nih.gov This capability is crucial for the unambiguous identification of novel compounds or for confirming the structure of reaction products. nih.gov

In the analysis of this compound and its derivatives, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. When combined with GC or LC, HRMS allows for the confident identification of analytes and the study of their fragmentation pathways under ionization. The ability of HRMS instruments to operate in data-independent acquisition modes further allows for the collection of comprehensive MS/MS data on all precursor ions, which is invaluable for structural elucidation. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules such as proteins and peptides. researchgate.netmdpi.com In the context of this compound, its application would typically involve the analysis of proteins or peptides that have been chemically modified with this reagent.

Derivatization of peptides with certain isothiocyanates can facilitate and simplify sequencing analysis by MALDI-TOF MS. For example, modifying peptides with 4-sulfophenyl isothiocyanate (SPITC) introduces a fixed charge at the N-terminus. researchgate.net This directs fragmentation during post-source decay (PSD) or tandem mass spectrometry (MS/MS), leading to simpler spectra that are dominated by a specific ion series (e.g., y-type ions), which greatly simplifies manual or automated sequence interpretation. researchgate.net The use of this compound could be explored for similar purposes in proteomics, where the tetrafluorophenyl group would provide a unique mass tag for identification and potentially influence fragmentation in a predictable manner.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two primary methods utilized for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single resonance for the aromatic proton. The chemical shift of this proton is influenced by the strong electron-withdrawing effects of the four fluorine atoms and the isothiocyanate group. Due to the symmetrical substitution pattern of the fluorine atoms, the proton is anticipated to appear as a complex multiplet resulting from coupling to the adjacent fluorine atoms. For the related compound, 2,3,5,6-tetrafluorophenol (B1216870), the aromatic proton signal appears around 6.64 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. However, a significant challenge in the ¹³C NMR of isothiocyanates is the phenomenon often referred to as the "near-silence" of the isothiocyanate carbon (-N=C=S). glaserchemgroup.comnih.gov This carbon atom typically exhibits a very broad and weak signal, making it difficult to detect under standard acquisition parameters. This broadening is attributed to the quadrupolar relaxation of the nitrogen atom and the chemical shift anisotropy of the isothiocyanate group. glaserchemgroup.comnih.gov The aromatic carbons will appear in the typical downfield region for aromatic compounds, with their chemical shifts and multiplicities influenced by coupling to the attached fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for the analysis of fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For this compound, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be in the characteristic range for aromatic fluorine atoms and can be influenced by the solvent and the presence of other functional groups. nih.gov For comparison, the fluorine atoms in the structurally similar 1,4-di(piperazin-1-yl)-2,3,5,6-tetrafluorobenzene show a singlet at approximately -154.41 ppm in CDCl₃. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H~7.0-7.5Multiplet (tt)J(H,F) ≈ 8-10, J(H,F) ≈ 5-7
¹³C (Aromatic CH)~110-120Triplet of triplets¹J(C,H) ≈ 160-170, ²J(C,F) ≈ 20-25
¹³C (Aromatic C-F)~140-150Doublet of multiplets¹J(C,F) ≈ 240-260
¹³C (Aromatic C-NCS)~130-140Multiplet
¹³C (-NCS)~130-140Broad singlet
¹⁹F~ -140 to -160Multiplet

Note: The data in this table is predicted based on typical values for similar structures and should be considered as an estimation. Experimental verification is required for accurate assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic isothiocyanates typically exhibit absorption maxima in the UV region. For instance, phenyl isothiocyanate has a UV absorption maximum. The tetrafluoro-substitution on the phenyl ring is expected to cause a slight shift in the absorption maximum (λmax) and may also affect the molar absorptivity (ε).

The quantification of this compound using UV-Vis spectroscopy relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve, constructed by measuring the absorbance of a series of standard solutions of known concentrations, is typically used to determine the concentration of an unknown sample.

Strategies for Overcoming Analytical Challenges

The analysis of isothiocyanates, including this compound, presents several challenges that can affect the accuracy and sensitivity of analytical methods. These challenges primarily stem from the inherent instability of the isothiocyanate group and its lack of a strong chromophore for sensitive UV detection.

Derivatization for Enhanced Detection and Stability

To overcome the limitations of direct analysis, derivatization is a common strategy employed to enhance the detectability and stability of isothiocyanates. This involves reacting the isothiocyanate with a labeling reagent to form a stable derivative with improved spectrophotometric properties.

Common derivatizing agents for isothiocyanates include primary and secondary amines, which react to form stable thiourea derivatives. These thioureas often possess stronger chromophores, making them more suitable for UV-Vis detection at wavelengths where background interference is lower. For example, the reaction with amino acids, such as N-acetyl-L-cysteine, is a well-established method for the derivatization of isothiocyanates prior to HPLC analysis. rsc.orgcapot.comnmrs.ionih.gov

Another class of derivatizing agents are thiols, which react with isothiocyanates to form dithiocarbamates. These derivatives can also exhibit enhanced UV absorbance, facilitating more sensitive quantification. The choice of derivatizing agent depends on the specific analytical requirements, such as the desired detection wavelength and the compatibility with the chosen chromatographic system.

Addressing Instability and Lack of Chromophores in Isothiocyanates

The isothiocyanate functional group is susceptible to degradation, particularly in the presence of nucleophiles and at non-neutral pH. This instability can lead to inaccurate quantification if not properly addressed during sample preparation and analysis. Derivatization, as discussed above, is a primary strategy to stabilize the analyte.

The lack of a strong intrinsic chromophore in many isothiocyanates results in low sensitivity when using UV-Vis detection. While the phenyl group in this compound provides some UV absorbance, derivatization with a reagent containing a highly conjugated system can significantly increase the molar absorptivity of the resulting product. This leads to lower limits of detection and quantification, enabling the analysis of trace amounts of the compound.

In addition to derivatization, careful control of experimental conditions, such as pH and temperature, is essential to minimize the degradation of the analyte during analysis. The use of appropriate solvents and buffering systems can also contribute to the stability of the isothiocyanate.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional synthesis of aryl isothiocyanates often involves hazardous reagents such as thiophosgene (B130339) or carbon disulfide. digitellinc.commdpi.com While 2,3,5,6-Tetrafluorophenyl isothiocyanate can be synthesized from 2,3,5,6-tetrafluoroaniline (B1293806) and thiophosgene, future research is imperative to develop greener and more efficient synthetic methodologies. ontosight.ai The field is moving towards more sustainable practices that minimize waste and avoid toxic chemicals. digitellinc.comnih.gov

Emerging strategies for isothiocyanate synthesis that could be adapted for the target compound include:

Elemental Sulfur-Based Methods : The use of elemental sulfur as the sulfur source is a promising green alternative. mdpi.com Methods involving the sulfurization of isocyanides using elemental sulfur, often catalyzed by an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have shown considerable success for a range of isothiocyanates. nih.govrsc.org These reactions can be performed in more benign solvents, such as Cyrene™ or γ-butyrolactone (GBL), significantly reducing the environmental impact. nih.govrsc.org

Aqueous Synthesis : Performing reactions in water is a key goal of green chemistry. rsc.org A one-pot procedure for synthesizing isothiocyanates from amines and carbon disulfide using sodium persulfate (Na₂S₂O₈) as a desulfurization agent in water has been developed. rsc.org This method has demonstrated broad functional group tolerance, which would be advantageous for producing complex derivatives of this compound. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.com A protocol using Lawesson's reagent for the thionation of isocyanides in water under microwave conditions has proven highly efficient for preparing a diverse library of isothiocyanates. tandfonline.com

Synthetic ApproachKey Reagents/ConditionsAdvantagesPotential for this compound
Traditional MethodThiophosgene, CS₂Established methodologyCurrently used but involves highly toxic reagents digitellinc.commdpi.comontosight.ai
Elemental SulfurIsocyanide, S₈, DBU (catalyst)Avoids toxic thiophosgene/CS₂, low waste (low E-factors) digitellinc.comnih.govrsc.orgHigh potential for a greener synthesis route
Aqueous SynthesisAmine, CS₂, Na₂S₂O₈, WaterUses water as solvent, good chemoselectivity rsc.orgFeasible for a sustainable, one-pot procedure
Microwave-AssistedIsocyanide, Lawesson's reagent, MicrowaveRapid reaction times, high yields tandfonline.comOffers an efficient and scalable alternative

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The isothiocyanate functional group is a versatile building block in organic synthesis, known for its participation in various transformations. mdpi.com However, the influence of the electron-withdrawing tetrafluorophenyl ring on its reactivity is an area ripe for exploration. Future research should focus on harnessing this unique electronic profile to uncover novel chemical transformations.

Cycloaddition Reactions : Isothiocyanates can act as dipolarophiles or heterodienes in cycloaddition reactions, providing access to five- and six-membered heterocycles. libretexts.org The electron-deficient nature of the C=N bond in this compound could enhance its reactivity in [3+2] and [4+2] cycloaddition reactions. libretexts.orguchicago.edu For instance, its reaction with nitrile oxides or azomethine ylides could lead to novel, highly functionalized five-membered heterocyclic systems. uchicago.edu Investigating these reactions could expand the synthetic utility of the compound for creating complex molecular architectures.

Fluorine-Specific Reactions : The presence of four fluorine atoms on the phenyl ring offers opportunities for unique reactivity. Research could explore transformations that are specific to polyfluoroaromatic systems, such as nucleophilic aromatic substitution (SNAr) reactions at the isothiocyanate-bearing ring, to introduce further complexity.

Reaction ClassDescriptionPotential Outcome for this compound
[3+2] CycloadditionReaction with a 1,3-dipole (e.g., azide, nitrone) to form a five-membered ring. libretexts.orguchicago.eduSynthesis of novel fluorinated five-membered heterocycles.
[4+2] Cycloaddition (Diels-Alder)Reaction with a diene where the isothiocyanate acts as a dienophile to form a six-membered ring. libretexts.orgAccess to complex fluorinated six-membered heterocyclic structures.
Nucleophilic Aromatic Substitution (SNAr)Displacement of a fluoride (B91410) ion on the aromatic ring by a nucleophile.Post-synthesis modification to create diverse derivatives.

Integration into Advanced Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from molecular building blocks. Fluorinated molecules are of particular interest in this field due to their unique interaction patterns, including halogen bonding and dipole-dipole interactions. nih.gov The highly polarized structure of all-cis-1,2,3,4,5,6-hexafluorocyclohexane has been shown to drive the self-assembly of supramolecular polymers. nih.govresearchgate.net

Similarly, this compound possesses a strong dipole moment and multiple potential interaction sites, making it an excellent candidate for designing advanced supramolecular materials. Future research could focus on:

Crystal Engineering : The tetrafluorophenyl group can participate in halogen bonding (C-F···X) and π-stacking interactions, while the isothiocyanate group can act as a hydrogen bond acceptor. Exploring the interplay of these interactions could lead to the rational design of crystalline materials with specific topologies and properties.

Supramolecular Polymers : The directional and specific nature of non-covalent interactions involving fluorinated rings could be harnessed to direct the one-dimensional assembly of monomers into well-defined supramolecular polymers. nih.govresearchgate.net

Interdisciplinary Research at the Interface of Chemistry and Biological Sciences

Isothiocyanates are well-known for their biological activity, with natural compounds like sulforaphane (B1684495) being extensively studied for their chemopreventive properties. mdpi.comresearchgate.net These compounds often exert their effects by reacting with nucleophilic residues in proteins. foodandnutritionjournal.org The electrophilic nature of this compound makes it a prime candidate for applications at the chemistry-biology interface.

Chemical Probes : The reactivity of the isothiocyanate group towards amine and thiol groups can be exploited to label biomolecules. The tetrafluorophenyl moiety can serve as a unique tag, detectable by ¹⁹F-NMR, for studying protein interactions and dynamics.

Medicinal Chemistry : While many natural isothiocyanates have been investigated, synthetic analogs offer the potential for improved potency and selectivity. mdpi.comnih.gov The unique electronic and lipophilic properties of the tetrafluorophenyl group could be used to modulate the pharmacokinetic and pharmacodynamic properties of bioactive scaffolds. researchgate.net Research into its potential as an anticancer, antimicrobial, or anti-inflammatory agent, based on the known activities of other isothiocyanates, represents a significant area for future investigation. researchgate.netfoodandnutritionjournal.org For example, isothiocyanates are known to induce phase II detoxifying enzymes, a key mechanism in cancer chemoprevention, and to target androgen receptors in prostate cancer cells. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,3,5,6-tetrafluorophenyl isothiocyanate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2,3,5,6-tetrafluoroaniline with thiophosgene or ammonium thiocyanate under controlled conditions. For example, in 1,4-dioxane at 0–5°C, equimolar reactants are stirred for 12–24 hours to minimize side reactions. Post-reaction, the product is isolated via ice/water quenching and filtration . Solvent polarity and temperature critically affect reaction kinetics: polar aprotic solvents (e.g., DMF) enhance thiocyanate substitution, while lower temperatures reduce decomposition of the isothiocyanate group .

Q. How is this compound characterized to confirm purity and structural integrity?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for verifying fluorine substitution patterns (e.g., δ -143 to -155 ppm for aromatic fluorines).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 231.0 for C7_7HF4_4NS).
  • Elemental Analysis : Carbon, nitrogen, and sulfur content are cross-checked against theoretical values (±0.3% tolerance) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage at -20°C under inert gas (argon or nitrogen) in amber vials is recommended. Degradation products (e.g., thiourea derivatives) can be monitored via TLC (silica gel, ethyl acetate/hexane 1:4) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine substituents influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The tetrafluorophenyl group enhances electrophilicity at the isothiocyanate carbon due to inductive effects. Density Functional Theory (DFT) studies (B3LYP/6-31G*) show a reduced LUMO energy (-1.8 eV) compared to non-fluorinated analogs, facilitating reactions with amines or thiols. Experimental kinetics reveal a 3x faster reaction rate with benzylamine in acetonitrile at 25°C compared to phenyl isothiocyanate .

Q. What strategies mitigate competing side reactions when using this compound in glycoconjugation?

  • Methodological Answer : In synthesizing glycoconjugated corroles (e.g., 137a/b), the isothiocyanate group reacts selectively with thiolated sugars under mild conditions (pH 7.4, 25°C). Competing hydrolysis is suppressed by using anhydrous DMSO and molecular sieves. Reaction progress is tracked via HPLC (C18 column, acetonitrile/water gradient) .

Q. How do solvent effects and catalysts optimize the use of this compound in coordination chemistry?

  • Methodological Answer : In iron(III) chlorin complexes (e.g., FeCl(TFPC)-SGlc), the isothiocyanate acts as a bridging ligand. Coordinating solvents like THF improve metal-ligand binding efficiency, while Lewis acids (e.g., ZnCl2_2) stabilize intermediates. UV-Vis spectroscopy (λ = 420–450 nm) monitors ligand exchange dynamics .

Q. What computational methods predict the vibrational spectra and electronic properties of this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP with exact exchange terms) combined with the Colle-Salvetti correlation-energy formula accurately simulate IR spectra (e.g., S=C=N stretching at 2050–2100 cm1^{-1}) and HOMO-LUMO gaps. Basis sets like cc-pVTZ are recommended for fluorine atoms .

Q. How does isotopic labeling (e.g., 15N^{15}\text{N}) aid in mechanistic studies of thiourea formation from this compound?

  • Methodological Answer : 15N^{15}\text{N}-labeled isothiocyanate enables tracking of nitrogen migration during thiourea synthesis. Isotope-enriched reactants are analyzed via 15N^{15}\text{N} NMR or isotope ratio mass spectrometry (IRMS) to elucidate stepwise vs. concerted mechanisms .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields for this compound-mediated couplings: How to resolve them?

  • Methodological Answer : Variations in yields (e.g., 60–90%) often arise from differences in solvent purity or trace moisture. Reproducibility is improved by:

  • Pre-drying solvents (activated 4Å molecular sieves).
  • Inert atmosphere : Schlenk line techniques reduce oxygen interference.
  • Stoichiometric control : Use a 10% excess of nucleophile to compensate for hydrolysis .

Retrosynthesis Analysis

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2,3,5,6-Tetrafluorophenyl isothiocyanate
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2,3,5,6-Tetrafluorophenyl isothiocyanate

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